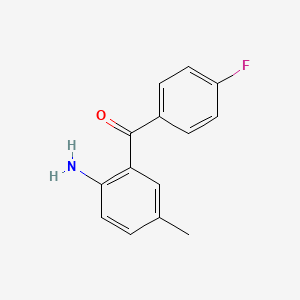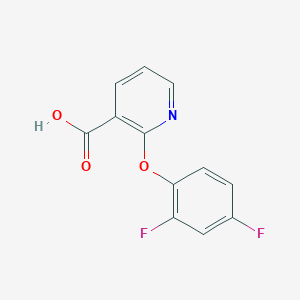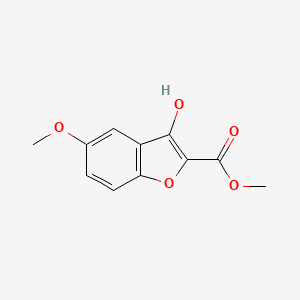![molecular formula C10H13NO3 B8702883 Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate
Descripción general
Descripción
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxymethyl group attached to a phenyl ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-hydroxymethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-hydroxymethylphenol with ethyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst such as dibutyltin dilaurate, which facilitates the formation of the carbamate linkage.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of ethyl (3-hydroxymethylphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-carboxyphenyl carbamate.
Reduction: Formation of 3-hydroxymethylphenylamine.
Substitution: Formation of substituted phenyl carbamates, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (3-hydroxymethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing active compounds upon enzymatic hydrolysis. The released compounds can then interact with various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the released compounds.
Comparación Con Compuestos Similares
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate can be compared with other similar compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
The presence of the hydroxymethyl group attached to the phenyl ring distinguishes ethyl (3-hydroxymethylphenyl)carbamate from other carbamates. This structural feature can influence its reactivity and biological activity, making it a unique compound with specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications can lead to new discoveries and advancements in these areas.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl N-[3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
Clave InChI |
YEUDKWHJWWWZBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=CC(=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

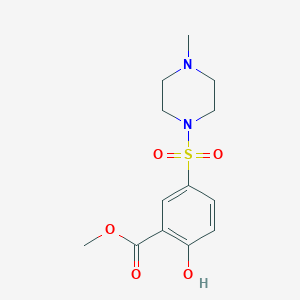
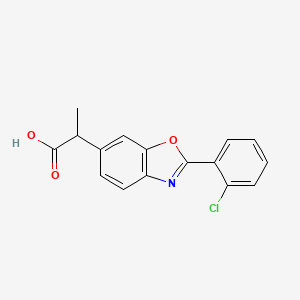
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)
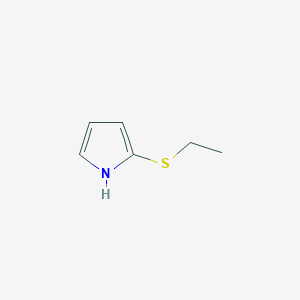
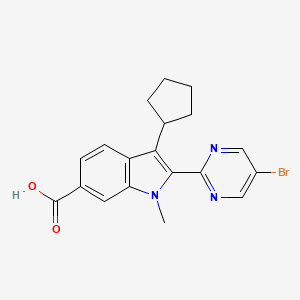

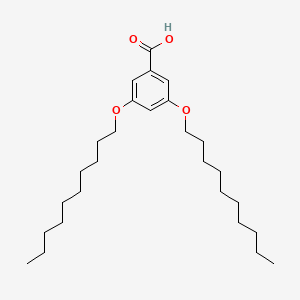
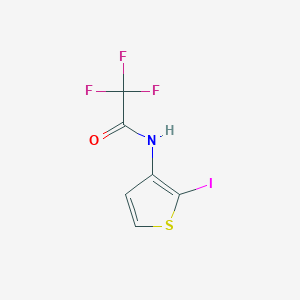
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
